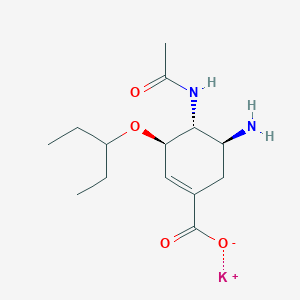

Oseltamivir Acid Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oseltamivir Acid Potassium Salt is a derivative of Oseltamivir, an antiviral medication widely known for its efficacy in treating and preventing influenza A and B. Oseltamivir works by inhibiting the neuraminidase enzyme, which is essential for the replication and spread of the influenza virus . The potassium salt form of Oseltamivir Acid is designed to enhance its solubility and stability, making it more effective for pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Potassium Salt typically involves the following steps:

Formation of Oseltamivir Base: Oseltamivir base is synthesized through a series of chemical reactions starting from shikimic acid. This involves multiple steps including protection, oxidation, reduction, and cyclization reactions.

Conversion to Oseltamivir Acid: The Oseltamivir base is then hydrolyzed to form Oseltamivir Acid.

Salt Formation: The Oseltamivir Acid is treated with potassium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Purification: The product is purified through crystallization and filtration techniques to achieve pharmaceutical-grade purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Oseltamivir Acid Potassium Salt undergoes various chemical reactions, including:

Hydrolysis: Conversion of Oseltamivir base to Oseltamivir Acid.

Salt Formation: Reaction with potassium hydroxide to form the potassium salt.

Oxidation and Reduction: Involved in the initial synthesis of Oseltamivir base from shikimic acid.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous or organic solvents under acidic or basic conditions.

Salt Formation: Involves the use of potassium hydroxide in an organic solvent like ethyl acetate.

Oxidation and Reduction: Various oxidizing and reducing agents are used in the multi-step synthesis of Oseltamivir base.

Major Products Formed:

Oseltamivir Acid: Formed through hydrolysis of Oseltamivir base.

This compound: Formed through the reaction of Oseltamivir Acid with potassium hydroxide.

Aplicaciones Científicas De Investigación

Oseltamivir Acid Potassium Salt has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying antiviral drug synthesis and mechanisms.

Biology: Investigated for its effects on viral replication and interaction with cellular components.

Medicine: Extensively used in the development of antiviral therapies for influenza and other viral infections.

Industry: Employed in the formulation of pharmaceutical products for the treatment and prevention of influenza.

Mecanismo De Acción

Oseltamivir Acid Potassium Salt exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase activity, Oseltamivir prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection .

Comparación Con Compuestos Similares

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

Laninamivir: A long-acting neuraminidase inhibitor used for influenza prophylaxis.

Uniqueness of Oseltamivir Acid Potassium Salt:

Oral Bioavailability: Unlike Zanamivir, which is inhaled, Oseltamivir can be administered orally, making it more convenient for patients.

Stability and Solubility: The potassium salt form enhances the stability and solubility of Oseltamivir Acid, improving its efficacy and shelf-life.

Propiedades

IUPAC Name |

potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDJOHGESXQWMU-LUHWTZLKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23KN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)

![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)